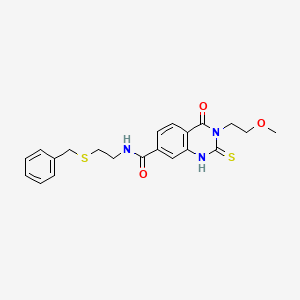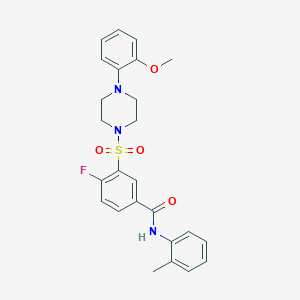![molecular formula C23H17F3N2O2 B11213648 5-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213648.png)
5-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with fused benzoxazine and pyrazole rings. Its systematic name reflects its substituents: 5-(3,4-difluorophenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine.
- Benzoxazines are known for their interesting properties, including thermal stability and flame retardancy. Pyrazoles, on the other hand, exhibit diverse biological activities.
- The compound’s unique structure suggests potential applications in various fields.
Preparation Methods
Reaction Conditions: These reactions typically occur under acidic or basic conditions, with appropriate catalysts.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce. academic research may provide insights.
Chemical Reactions Analysis
Reactivity: Given its aromatic rings and heterocyclic nature, this compound likely undergoes various reactions, including electrophilic aromatic substitution, nucleophilic addition, and cyclization.
Common Reagents and Conditions: Reagents like Lewis acids (e.g., AlCl₃), bases (e.g., NaOH), and solvents (e.g., DMF) are commonly used in related reactions.
Major Products: Depending on the reaction conditions, products could include substituted benzoxazines, pyrazoles, or other derivatives.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new synthetic routes, and design functional materials (e.g., polymers).
Biology: Evaluate its potential as a drug scaffold or probe for biological studies.
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Consider its use in flame-retardant coatings, adhesives, or polymer additives.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other benzoxazines and pyrazoles with different substituents may share structural features. .
Uniqueness: Highlight the distinct features of this compound, such as its combination of fluorine-substituted phenyl rings and the fused pyrazolo-benzoxazine core.
Remember that while I’ve provided an overview, further literature research will yield more detailed information
Properties
Molecular Formula |
C23H17F3N2O2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-2-(4-fluorophenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17F3N2O2/c1-29-21-4-2-3-16-20-12-19(13-5-8-15(24)9-6-13)27-28(20)23(30-22(16)21)14-7-10-17(25)18(26)11-14/h2-11,20,23H,12H2,1H3 |
InChI Key |
VFMASGKEFJSPMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)F)C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B11213574.png)
![2-bromo-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11213575.png)
![N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213578.png)
![4-(3-Bromophenyl)-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213581.png)
![8-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11213582.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B11213594.png)
![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11213597.png)

![1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213608.png)

![7-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11213623.png)
![N-(3-chloro-4-methoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213627.png)

